In Vitro Cyclooxygenase Inhibitory Potency: (S)-Fenoprofen vs (R)-Fenoprofen Direct Comparison
A direct in vitro potency comparison of fenoprofen enantiomers demonstrated that (S)-fenoprofen exhibits approximately 35-fold greater activity than (R)-fenoprofen in inhibiting the fatty acid cyclo-oxygenase pathway [1]. This finding establishes the stereospecific nature of fenoprofen's pharmacological activity, with the (S)-enantiomer serving as the active principle. The study measured inhibition of the cyclo-oxygenase pathway from human platelets as the experimental endpoint [1].
| Evidence Dimension | Cyclo-oxygenase pathway inhibitory potency (in vitro) |
|---|---|
| Target Compound Data | (S)-fenoprofen: 35× more active than (R)-enantiomer |
| Comparator Or Baseline | (R)-fenoprofen: baseline activity (1×) |
| Quantified Difference | 35-fold difference |
| Conditions | Human platelets; in vitro fatty acid cyclo-oxygenase pathway inhibition assay |
Why This Matters
This 35-fold potency differential quantifies the stereospecificity of pharmacological activity and justifies procurement of the isolated (S)-enantiomer rather than the racemate for any assay requiring defined active species.
- [1] Rubin A, Knadler MP, Ho PPK, Bechtol LD, Wolen RL. Stereoselective inversion of (R)-fenoprofen to (S)-fenoprofen in humans. J Pharm Sci. 1985;74(1):82-84. doi:10.1002/jps.2600740122 View Source
